molecular formula C12H14BrNO2S B8359467 3-Bromo-2-(morpholin-4-yl)-5,6-dihydro-1-benzothiophen-7(4h)-one

3-Bromo-2-(morpholin-4-yl)-5,6-dihydro-1-benzothiophen-7(4h)-one

Cat. No.: B8359467
M. Wt: 316.22 g/mol
InChI Key: UESVSWVPIPTNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(morpholin-4-yl)-5,6-dihydro-1-benzothiophen-7(4h)-one is a useful research compound. Its molecular formula is C12H14BrNO2S and its molecular weight is 316.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO2S

Molecular Weight

316.22 g/mol

IUPAC Name

3-bromo-2-morpholin-4-yl-5,6-dihydro-4H-1-benzothiophen-7-one

InChI

InChI=1S/C12H14BrNO2S/c13-10-8-2-1-3-9(15)11(8)17-12(10)14-4-6-16-7-5-14/h1-7H2

InChI Key

UESVSWVPIPTNTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=C2Br)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Example 2 (0.83 g, 3.50 mmol) in THF (50 mL) at 0° C. was added, dropwise, Br2 (0.56 g, 3.50 mmol) and the reaction mixture was stirred for 20 minutes. The reaction mixture was then poured into brine (200 mL) and extracted with EtOAc (3×100 mL). The combined organics were dried over MgSO4, filtered and concentrated in vacuo. Purification by column chromatography (SiO2, 1:5 EtOAc/hexanes) gave the title compound as a pale brown solid (0.79 g, 72%). δH (DMSO-d6) 3.77-3.74 (4H, m), 3.22-3.18 (4H, m), 2.70-2.67 (2H, m), 2.52-2.47 (2H, m), 2.10-2.04 (2H, m). δ 13C (DMSO-d6) 189.7, 160.2, 152.7, 124.6, 97.4, 65.9 (2×CH2), 51.9 (2×CH2), 37.3, 25.9, 23.4. LCMS (ES+) 315.0 and 317.0 (M+H)+.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
72%

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